2',3',4'-Trihydroxychalcone
Overview
Description
2’,3’,4’-Trihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2’, 3 and 4 . It is functionally related to a trans-chalcone and has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator, a metabolite, an antineoplastic agent and a geroprotector .
Synthesis Analysis
Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit . The known chalcones 2’,3,4-trihydroxychalcone were isolated from the dry leaves and stems of Stevia lucida . These compounds were structurally characterized by analysis of their spectroscopic data (1D and 2D NMR) .Molecular Structure Analysis
The molecular structure of 2’,3’,4’-Trihydroxychalcone was characterized by analysis of their spectroscopic data (1D and 2D NMR) .Physical And Chemical Properties Analysis
2’,3’,4’-Trihydroxychalcone has a molecular weight of 256.25 g/mol . It has a topological polar surface area of 77.8 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Breast Cancer Research
- Field : Oncology
- Application : 2’,3’,4’-THC has been studied for its potential to modulate estrogen receptor α (ERα) regulation of genes and breast cancer cell proliferation .
- Methods : Transfection assays, quantitative real-time polymerase chain reaction, and microarrays were used to evaluate the effects of 2’,3’,4’-THC on gene regulation. Radioligand binding studies were used to determine if 2’,3’,4’-THC binds to ERα. The effects of 2’,3’,4’-THC on cell proliferation and the cell cycle were examined in MCF-7 breast cancer cells using growth curves and flow cytometry .
- Results : The study found that 2’,3’,4’-THC can potentially overcome the adverse effects of estradiol (E2) in menopausal hormone therapy (MHT), making it a potential candidate for long-term therapy to treat prolonged menopausal symptoms and prevent chronic diseases .
Antioxidant Research
- Field : Food Science
- Application : 2’,3’,4’-THC has been studied for its antioxidant properties and its potential to improve the oxidative stability of sunflower oil .
- Results : The study suggests that 2’,3’,4’-THC is a suitable natural alternative to synthetic antioxidants to improve the oxidative stability of sunflower oil .
Antidepressant Research
- Field : Pharmacology
- Application : A series of 2’,3’,4’-THC derivatives were synthesized and evaluated for their antidepressant activities .
- Results : The results of the nine compounds showed significantly reduced times during the forced swimming test at a dose of 10 mg/kg, indicative of antidepressant activity .
pH and Fluoride Ion Indicator
- Field : Chemistry
- Application : Hydroxy-substituted chalcones, like 2’,3’,4’-THC, have practical applications as color indicators for pH and fluoride ions .
Compounds with pH-Modulated Photoresponsive Binding Properties
- Field : Chemistry
- Application : Hydroxy-substituted chalcones, like 2’,3’,4’-THC, have applications for compounds with pH-modulated photoresponsive binding properties .
Suppression of T Helper 17 Cell Differentiation and Disease Progression
- Field : Immunology
- Application : 2’,3’,4’-Trihydroxychalcone (TDC), a natural chalcone derivative, has been found to bind directly to the ligand binding domain (LBD) of Retinoid-Related Orphan Receptor Gamma T (RORγt) and inhibit its transcriptional activation activity . RORγt is a vital transcription factor for the differentiation of the pro-inflammatory Th17 cells, which is essential to the inflammatory response and pathological process mediated by Th17 cells .
- Results : The administration of TDC effectively alleviated the disease development of experimental autoimmune encephalomyelitis (EAE), experimental colitis, and skin allograft rejection . These results demonstrated TDC targeting RORγt to suppress Th17 cell polarization, as well as its activity, thus, indicating the potential of this compound in treating Th17-related autoimmune disorders and organ transplant rejection disorders .
Safety And Hazards
2’,3’,4’-Trihydroxychalcone causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
2’,3’,4’-Trihydroxychalcone may represent a new class of ERα modulators that do not act as direct agonists or antagonists to overcome the adverse proliferative effects of estrogen in MHT by reprogramming ERα as opposed to an antagonist mechanism that involves blocking the binding of estrogen to ERα .
properties
IUPAC Name |
(E)-3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGTBGJKOTHCN-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',4'-Trihydroxychalcone |
Citations
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